molecular formula C9H16O B1652636 Cyclobutanone, 3-pentyl- CAS No. 153873-60-0

Cyclobutanone, 3-pentyl-

Cat. No. B1652636
CAS RN: 153873-60-0
M. Wt: 140.22 g/mol
InChI Key: IQSXQSIYYPWANK-UHFFFAOYSA-N
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Description

Cyclobutanone is an organic compound with a molecular formula of (CH2)3CO . It is a four-membered cyclic ketone (cycloalkanone) and is a colorless volatile liquid at room temperature . Cyclobutanone is the smallest easily handled cyclic ketone, as cyclopropanone is highly sensitive .


Synthesis Analysis

In the last decade, several new cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutanone-containing molecules have been developed with interesting results . Chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .


Molecular Structure Analysis

The molecular weight of cyclobutanone is 70.0898 . The structure of cyclobutanone is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclobutanone and 3-pentanone derivatives are amenable to a double-aldol-Tishchenko reaction . The reaction pathway is controlled by the nature of the Z group on 3-substituted cyclobutanones, leading to the formation of various lactones, lactams, and acids .


Physical And Chemical Properties Analysis

Cyclobutanone has a molecular weight of 70.09 g/mol . It is considered to have low polarity due to the nonpolar carbon-carbon bonds and somewhat polar carbon-oxygen bond within its structure . In terms of solubility, cyclobutanone is moderately soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform .

Scientific Research Applications

Medicinal Chemistry

Cyclobutane’s three-dimensional structure allows for unique applications in medicinal chemistry. Improved synthetic methods and commercial availability now facilitate the incorporation of this structural motif into small-molecule drug candidates .

Natural Product Synthesis

Cyclobutane subunits are found in complex natural products such as terpenoids, alkaloids, and steroids. These compounds not only have fascinating architectures but also potent biological activities. Recent progress in natural product synthesis emphasizes disconnection tactics employed to forge the four-membered rings .

Reaction Modeling

Modeling ester hydrolysis and other reactions often adopt mixed implicit/explicit solvent models. These models are particularly useful in reactions involving ionic species and have become popular in recent years .

[2 + 2] Cycloaddition Reactions

This strategy is used in the total synthesis of cyclobutane-containing natural products. The [2 + 2] cycloaddition reactions are classified by mechanism and have been successfully applied in various syntheses .

Eco-Friendly Synthesis Approaches

Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed, yielding interesting results. These methods are part of successful new total syntheses of bioactive compounds and drugs where a four-membered ring is a key intermediate .

Mechanism of Action

At about 350 °C, cyclobutanone decomposes into ethylene and ketene . The activation energy for this [2+2] cycloelimination is 52 kcal/mol . The reverse reaction, the [2+2] cycloaddition of ketene and ethylene, has never been observed .

Safety and Hazards

Cyclobutanone is a highly flammable liquid and vapor . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and use personal protective equipment . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

There has been a rising interest in the field of cyclobutanone, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds . The Aldol-Tishchenko Reaction of Butanone, Cyclobutanone, and a 3-Pentanone Derived Sulfinylimine and DFT Calculations of the Stereo-determining Step have been reported . This method is proved successful to direct access previously inaccessible and unknown furan-fused cyclobutanone scaffolds, which can participate in a variety of post-functionalization reactions as versatile synthetic blocks .

properties

IUPAC Name

3-pentylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-8-6-9(10)7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSXQSIYYPWANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473390
Record name Cyclobutanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanone, 3-pentyl-

CAS RN

153873-60-0
Record name Cyclobutanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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